molecular formula C16H16ClN3O3 B4985625 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

Cat. No. B4985625
M. Wt: 333.77 g/mol
InChI Key: HVTCZWKKMMDPGJ-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide, commonly known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in preclinical studies for various neurological disorders.

Scientific Research Applications

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. Preclinical studies have shown that CNB-001 has neuroprotective and neurorestorative effects, which make it a promising candidate for the treatment of these disorders.

Mechanism of Action

The mechanism of action of CNB-001 involves the modulation of various cellular pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. CNB-001 has been shown to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, CNB-001 has been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. Preclinical studies have shown that CNB-001 can improve cognitive function, reduce neuronal damage, and promote neurogenesis. Additionally, CNB-001 has been shown to have a favorable safety profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its potential therapeutic applications in various neurological disorders. Additionally, CNB-001 has a favorable safety profile and is well-tolerated in animal models. However, one of the limitations of CNB-001 is its limited water solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of CNB-001. One of the main areas of focus is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of CNB-001 and its potential therapeutic applications in various neurological disorders. Furthermore, the development of novel delivery systems for CNB-001 may overcome its limited water solubility and improve its in vivo efficacy.

Synthesis Methods

The synthesis of CNB-001 involves the reaction of 4-chlorobenzoyl chloride with 3-(4-nitrophenyl)propylamine in the presence of a base. The resulting intermediate is then treated with hydrogen gas in the presence of a palladium catalyst to obtain CNB-001. This synthesis method has been optimized for high yield and purity and has been validated through various analytical techniques.

properties

IUPAC Name

4-chloro-N-[3-(4-nitroanilino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-13-4-2-12(3-5-13)16(21)19-11-1-10-18-14-6-8-15(9-7-14)20(22)23/h2-9,18H,1,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTCZWKKMMDPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

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